2-p-Tolyl-4H-isoquinoline-1,3-dione
Description
Significance of Isoquinoline (B145761) Scaffolds in Medicinal Chemistry and Materials Science
The isoquinoline scaffold, a bicyclic aromatic system containing a nitrogen atom, is a privileged structure in the realm of bioactive compounds. Its derivatives are known to exhibit a wide array of pharmacological activities, including antihypertensive, anti-inflammatory, antioxidant, and antimicrobial effects. acs.org This versatility has made the isoquinoline ring system a critical component in the design and synthesis of new drugs. acs.orgmdpi.com
The history of isoquinoline-derived compounds in medicine is long and distinguished, dating back to the isolation of the first bioactive isoquinoline alkaloid, morphine, from the opium poppy in the early 19th century. nih.gov This discovery opened the door to a vast family of natural products with potent physiological effects. taylorandfrancis.com Over the past two centuries, numerous isoquinoline alkaloids have been isolated and identified, many of which have been developed into essential medicines. nih.gov Notable examples include the vasodilator papaverine (B1678415), the antibacterial agent berberine, and the antitussive codeine. nih.govrsc.org The enduring success of these natural products has cemented the isoquinoline framework as a highly fruitful starting point for drug discovery and development. nih.govrsc.org
Modern research into heterocyclic compounds is increasingly focused on complex architectures that offer enhanced functionality and specificity. mdpi.com Heterocyclic diones, which feature two carbonyl groups within a ring system, are of particular interest due to their diverse chemical reactivity and potential for biological activity. researchtrends.netacs.org Current trends involve the development of green and efficient synthetic methods, such as radical cascade reactions, to construct these molecules. rsc.org There is also a significant push towards creating functional materials and advanced biomedical applications from these scaffolds. mdpi.comacs.org The incorporation of dione (B5365651) functionalities into heterocyclic systems like isoquinoline is a key strategy for generating novel molecular entities with unique electronic and biological properties.
Overview of Isoquinoline-1,3-dione Derivatives in Synthetic and Biological Contexts
Isoquinoline-1,3-dione derivatives have garnered considerable attention from synthetic and medicinal chemists. A variety of synthetic strategies have been developed to access this core structure, including cascade reactions of N-alkyl-N-methacryloylbenzamides with aryl aldehydes. rsc.org These methods often aim for mild, efficient, and environmentally friendly conditions. rsc.org
The isoquinoline-1,3-dione chemotype is a significant pharmacophore in the field of drug discovery. nih.gov Derivatives of this scaffold have been investigated for a range of therapeutic applications. For instance, certain isoquinoline-1,3-diones have been identified as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4), a key target in cancer therapy. plos.orgbohrium.com The rigid structure of the isoquinoline-1,3-dione ring provides a solid foundation for designing inhibitors that can fit into the specific binding pockets of protein targets. plos.org Structure-activity relationship (SAR) studies on these compounds are crucial for optimizing their inhibitory activity and selectivity. plos.orgbohrium.com
The substitution at the 2-position of the isoquinoline-1,3-dione core plays a critical role in determining the molecule's properties and biological activity. The presence of a p-tolyl group (a toluene (B28343) substituent at the para position) at this position, as in 2-p-Tolyl-4H-isoquinoline-1,3-dione, can confer several strategic advantages.
In medicinal chemistry, the introduction of an aryl group like p-tolyl can influence the molecule's steric and electronic properties. nih.gov The tolyl group can engage in favorable interactions, such as pi-stacking, with amino acid residues in a protein's active site. Furthermore, the methyl group on the tolyl ring can impact the compound's metabolic stability and pharmacokinetic profile. In structure-activity relationship studies of various bioactive molecules, the presence and position of a methyl group on an aromatic ring can significantly alter biological potency. nih.gov For example, in a series of isoindoline-1,3-dione derivatives, a para-methyl substituted compound showed improved inhibitory activity against acetylcholinesterase compared to other substituted analogues. nih.gov This highlights the strategic importance of seemingly minor structural modifications like the inclusion of a p-tolyl group.
Compound Data
Below are tables detailing the properties of the featured chemical compound and a list of other compounds mentioned in this article.
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₁₆H₁₃NO₂ |
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | 2-(4-methylphenyl)isoquinoline-1,3(2H,4H)-dione |
| Synonyms | 2-(p-tolyl)isoquinoline-1,3(2H,4H)-dione |
| Physical State | Solid (typical) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)-4H-isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-11-6-8-13(9-7-11)17-15(18)10-12-4-2-3-5-14(12)16(17)19/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKALWHIBQTXTMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395765 | |
| Record name | 2-(4-Methylphenyl)isoquinoline-1,3(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676114 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
73109-31-6 | |
| Record name | 2-(4-Methylphenyl)isoquinoline-1,3(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 P Tolyl 4h Isoquinoline 1,3 Dione and Its Analogues
Direct Synthesis Approaches
Direct synthesis strategies aim to construct the isoquinoline-1,3-dione ring system in a single or few steps from readily available starting materials. These approaches are often favored for their efficiency and atom economy.
Cascade Amidation/Cyclization Protocols for Isoquinoline-1,3-dione Formation
A novel and efficient method for the synthesis of amide-functionalized isoquinoline-1,3-diones involves a photo-induced carbamoyl (B1232498) radical cascade amidation/cyclization. rsc.orgrsc.org This process utilizes N-(methacryloyl)benzamide and oxamic acids as precursors for the carbamoyl radical, which is generated using the organic photosensitizer 4CzIPN under mild and environmentally friendly conditions. rsc.orgrsc.org The reaction proceeds through a sequential radical addition, aryl cyclization, and amidation cascade to yield the desired products with high efficiency and broad substrate compatibility. rsc.org Mechanistic studies have confirmed a radical-mediated pathway for this transformation. rsc.org This approach has also been extended to the synthesis of other nitrogen-containing heterocycles, such as oxindoles and succinimides. rsc.org
Another notable cascade reaction involves the interaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes. rsc.org This method proceeds via an oxidative cross-coupling of the activated alkene with the aldehyde, followed by a radical addition to the aromatic ring, affording isoquinoline-1,3(2H,4H)-dione derivatives in good yields. rsc.org A key advantage of this protocol is that it operates under mild conditions without the need for metal catalysts or organic solvents. rsc.org
Table 1: Cascade Amidation/Cyclization for Isoquinoline-1,3-dione Synthesis
| Starting Materials | Reagents/Conditions | Product Type | Key Features |
| N-(methacryloyl)benzamide, Oxamic acids | 4CzIPN (photosensitizer), Light | Amide-functionalized isoquinoline-1,3-diones | Mild conditions, Green chemistry, Broad substrate scope |
| N-alkyl-N-methacryloylbenzamide, Aryl aldehydes | Oxidative conditions | Isoquinoline-1,3(2H,4H)-dione derivatives | Metal-free, Solvent-free, Mild conditions |
Oxidative Cross-Coupling and Radical Addition Strategies
Oxidative cross-coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of isoquinoline (B145761) synthesis, a metal-free oxidative cross-coupling between isoquinolines and 2-naphthols has been developed to produce QUINOL scaffolds, which are precursors to important ligands in asymmetric catalysis. nih.gov This reaction is characterized by high yields, excellent chemoselectivity, and tolerance of various functional groups. nih.gov
Radical addition reactions are also prominent in the synthesis of the isoquinoline-1,3-dione core. nih.gov These reactions often employ acryloyl benzamides as key substrates and can utilize a variety of radical precursors containing elements such as carbon, sulfur, phosphorus, nitrogen, silicon, and bromine. nih.gov For instance, a base-promoted cascade radical difluoroalkylation/cyclization of acrylamides with ICF2COOEt has been developed to synthesize CF2-containing isoquinoline-1,3-diones under transition-metal-free and catalyst-free conditions. researchgate.net
Radical Cyclization-Based Syntheses
Radical cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including isoquinoline-1,3-diones. rsc.orgnih.gov These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization to form the desired ring system. nih.gov A variety of methods, including photochemical and electrochemical approaches, have been employed to initiate these radical cascades. nih.govresearchgate.net
One strategy involves the controlled photochemical synthesis of substituted isoquinoline-1,3,4(2H)-triones from o-alkynylated benzamides. nih.gov This reaction proceeds via a metal-free photoredox-catalyzed amidyl N-centered radical addition to the C-C triple bond. nih.gov The reaction conditions can be tuned to selectively produce different products. nih.gov
Metal-Free Decarbonylative Coupling Reactions
Metal-free decarboxylative coupling reactions represent a green and efficient approach to forming new bonds. While direct examples for the synthesis of 2-p-Tolyl-4H-isoquinoline-1,3-dione are not explicitly detailed in the provided context, the principles of these reactions are relevant. For instance, a metal-free decarboxylative C(sp3)–C(sp3) cross-coupling of glycine (B1666218) derivatives with redox-active esters has been achieved through convergent paired electrolysis, enabling the formation of unnatural amino acids. rsc.org Similarly, a transition-metal-free decarboxylative iodination of benzoic acids using iodine has been reported, offering a new route for oxidative cross-couplings. nih.gov These methodologies highlight the potential for developing metal-free strategies for the synthesis of complex molecules like isoquinoline-1,3-diones.
Advanced Synthetic Transformations and Functionalization
Once the isoquinoline-1,3-dione core is assembled, further functionalization can be achieved through various advanced synthetic methods. These transformations are crucial for creating a diverse library of derivatives for biological screening and other applications.
Photochemical Functionalization at the 4-Position of Isoquinoline-1,3(2H,4H)-diones
The 4-position of the isoquinoline-1,3(2H,4H)-dione scaffold is a key site for introducing structural diversity. nih.govacs.org Photochemical methods have proven to be particularly effective for this purpose. nih.govacs.org 4-Diazoisoquinoline-1,3(2H,4H)-diones are versatile intermediates that can undergo photochemical O–H insertion reactions to introduce fluorinated moieties in good yields. nih.govacs.org These reactions are typically carried out under mild conditions using blue LED irradiation and can be performed on a gram scale. acs.org The reactivity of the diazo compound can be influenced by the substituent on the nitrogen atom of the dione (B5365651) ring. acs.org For example, N-alkyl-substituted derivatives generally provide consistent yields, while N-phenyl substitution can lead to lower stability and diminished yields. acs.org
Table 2: Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones
| Substrate | Reagent/Solvent | Light Source | Reaction Time | Product | Yield |
| 4-Diazoisoquinoline-1,3(2H,4H)-dione | Various alcohols, thiols, or arenes | Blue LEDs | ~1.5 h (24 h with arenes) | 4-functionalized isoquinoline-1,3(2H,4H)-diones | Serviceable yields |
| N-alkyl-substituted 4-diazoisoquinoline-1,3(2H,4H)-diones | Fluorinated alcohols (e.g., HFIP) | Blue LEDs | Not specified | 4-fluorinated derivatives | 60-71% |
| 4-Diazo-2-phenylisoquinoline-1,3(2H,4H)-dione | Not specified | Not specified | Not specified | Product 7 | Diminished yield |
Visible-Light-Promoted Sulfonylation Reactions
Visible-light-promoted reactions have emerged as a powerful and green tool in organic synthesis. For the synthesis of isoquinoline-1,3-dione derivatives, these methods offer mild reaction conditions and high efficiency.
A notable development is the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones through a visible-light-induced tandem radical cyclization and sulfonylation reaction. rsc.org This process utilizes N-alkyl-N-methacryloyl benzamides and sulfonyl chlorides, catalyzed by fac-Ir(ppy)3 at room temperature. rsc.org The reaction proceeds smoothly with various substituents, affording the desired products in good to excellent yields. rsc.org The resulting compounds can be further transformed, for example, by reduction with sodium borohydride (B1222165) (NaBH4) to yield 3-hydroxy-4-(sulfonylmethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives. rsc.org
Another approach involves a metal-free, visible-light-induced radical cascade trifluoromethylation/cyclization of N-benzamides with sodium triflinate (CF3SO2Na). researchgate.net This method provides an efficient route to CF3-containing isoquinoline-1,3-diones under mild conditions, utilizing air as the oxidant and avoiding the need for metal catalysts or additives. researchgate.net
Furthermore, an organic-dye-catalyzed radical cascade cyclization under visible light has been developed for the synthesis of sulfonyl-substituted indolo[2,1-a]isoquinolines. rsc.org Using Eosin B as a photocatalyst, this metal- and base-free method offers a sustainable and operationally simple route to a variety of indolo[2,1-a]isoquinoline derivatives in moderate to good yields. rsc.org
Electrochemical Continuous-Flow Synthesis Approaches
Electrochemical synthesis offers a green and efficient alternative to traditional methods, often avoiding harsh reagents and reaction conditions. Continuous-flow technology further enhances these benefits by allowing for scalability and precise control over reaction parameters.
An electrochemical continuous-flow method has been successfully developed for the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones. rsc.org This approach involves the sulfonylation of alkenes derived from N-alkyl-N-methacryloyl benzamides with sulfonylhydrazides in a continuous-flow electrolytic cell. researchgate.netrsc.org The reaction proceeds under metal-free and oxidant-free conditions, accommodating a range of activated alkenes to produce the corresponding isoquinoline-1,3-diones in moderate to good yields. researchgate.netrsc.org A key advantage of this system is the straightforward scalability without altering the reaction conditions. researchgate.netrsc.org
Electrochemical methods have also been employed for the trifluoromethylation/cyclization of substrates to synthesize isoquinoline-1,3-diones. researchgate.net This protocol utilizes an inexpensive and readily available trifluoromethylation reagent and proceeds without the need for additional redox reagents, demonstrating good functional group tolerance and a broad substrate scope. researchgate.net
Stereoselective and Regioselective Synthesis of Spiro-Isoquinoline-1,3-diones
The construction of spirocyclic systems containing the isoquinoline-1,3-dione core is of significant interest due to the unique three-dimensional structures and potential biological activities of these compounds.
1,3-Dipolar Cycloaddition Reactions with Arylidene-Isoquinoline-1,3-dione Derivatives
1,3-Dipolar cycloaddition is a powerful reaction for constructing five-membered rings. wikipedia.org In the context of isoquinoline-1,3-diones, this reaction has been employed to synthesize novel spiro-isoquinolinediones. Specifically, the reaction of (E)-4-arylidene-N-methyl-isoquinoline-1,3-dione derivatives with C-aryl-N-phenylnitrones leads to the regio- and stereoselective formation of new spiro-isoxazolidines. researchgate.net NMR studies have confirmed that in many cases, only one regioisomer is formed selectively. researchgate.net
The regioselectivity of these cycloaddition reactions can be influenced by the electronic nature of the substituents on both the dipolarophile (the arylidene-isoquinoline-1,3-dione) and the dipole (the nitrone). researchgate.net In some instances, reactions of arylnitrile oxides with (E)-4-arylidene-N-phenyl-(2H,4H)-isoquinoline-1,3-diones have been shown to produce two regioisomers in comparable ratios. researchgate.net
Diastereoselective and Enantioselective Approaches
The development of enantioselective methods for the synthesis of chiral isoquinoline-1,3-dione derivatives is crucial, as different enantiomers can exhibit significantly different biological activities. rsc.org
A significant breakthrough in this area is the development of a highly enantioselective aza-Friedel–Crafts reaction of novel ketimines derived from isoquinoline-1,3-diones with indoles and pyrrole. rsc.org This reaction, catalyzed by a chiral phosphoric acid, provides the first enantioselective synthesis of these isoquinoline-1,3-dione derivatives, achieving good to excellent yields (up to 99%) and outstanding enantioselectivities (up to >99% ee). rsc.org The synthetic utility of this method has been demonstrated through gram-scale preparations and further transformations of the products. rsc.org
Controlling Regiochemistry and Stereochemistry in Cycloaddition Reactions
The control of regiochemistry and stereochemistry is a central challenge in 1,3-dipolar cycloaddition reactions. The outcome of the reaction between arylidene-isoquinoline-1,3-dione derivatives and nitrones is influenced by both electronic and steric factors. researchgate.net
The stereoselectivity of the reaction is often rationalized by considering the different possible approach modes (endo-C=O and exo-C=O) of the nitrone towards the dipolarophile. researchgate.net DFT calculations have been used to corroborate the stereochemistry of the resulting spirannic compounds. researchgate.net The coupling constants observed in ¹H NMR spectra can also provide evidence for the relative stereochemistry of the protons in the newly formed five-membered ring. researchgate.net For example, a coupling constant of about 11 Hz between protons at positions 3 and 4 of the isoxazolidine (B1194047) ring suggests a trans relationship. researchgate.net
Catalytic Systems in Isoquinoline-1,3-dione Synthesis
Various catalytic systems have been developed to facilitate the synthesis of isoquinoline-1,3-diones and their derivatives, often enabling milder reaction conditions and improved efficiency.
Rhodium-catalyzed C-H activation and three-component coupling reactions have been utilized to construct isoquinolone products under redox-neutral conditions with satisfactory yields. researchgate.net Palladium catalysis has been employed for the cross-coupling of aryl halides with isoquinoline-1,3(2H,4H)-diones to synthesize 4-aryl derivatives. organic-chemistry.org Furthermore, a palladium-catalyzed and photoinduced benzylic C-H carbonylation/annulation of O-benzyl hydroxylamides provides a route to homophthalimides (isoquinoline-1,3-diones) under mild conditions. organic-chemistry.org
In the realm of visible-light-promoted reactions, iridium-based photocatalysts like fac-Ir(ppy)3 have proven effective. rsc.org For enantioselective synthesis, chiral phosphoric acids have emerged as powerful catalysts in aza-Friedel–Crafts reactions. rsc.orgrsc.org Additionally, cascade reactions for the synthesis of isoquinoline-1,3(2H,4H)-dione derivatives have been developed that proceed without the need for metal catalysts or organic solvents. rsc.org
Role of Catalysts in Reaction Outcome and Selectivity
The selection of an appropriate catalyst is a critical factor in the synthesis of this compound and its analogues, profoundly influencing both the yield and the selectivity of the reaction. Research has demonstrated that transition metals, particularly palladium and rhodium, are effective in promoting the desired bond formations. Furthermore, the choice of ligands and co-catalysts can dramatically alter the reaction pathway, leading to different products or significantly impacting the efficiency of the desired transformation.
Palladium complexes have emerged as versatile catalysts for the synthesis of isoquinoline-1,3-diones. For instance, palladium-catalyzed carbonylative annulation reactions have been developed as a powerful tool for constructing this heterocyclic system. In a notable study, the synthesis of this compound was achieved through a palladium-catalyzed reaction involving 1-bromo-2-vinylbenzene and p-toluidine (B81030) under a carbon monoxide atmosphere. researchgate.net The efficiency of this transformation was found to be highly dependent on the palladium precursor, the phosphine (B1218219) ligand, and the presence of an acid co-catalyst.
Initial investigations using palladium(II) acetylacetonate (B107027) (Pd(acac)₂) in combination with triphenylphosphine (B44618) (PPh₃) and p-toluenesulfonic acid monohydrate (TsOH·H₂O) as a co-catalyst afforded the desired product in a moderate yield of 56%. researchgate.net This highlighted the viability of the catalytic approach and prompted further optimization of the reaction conditions. The study revealed that the acid co-catalyst plays a crucial role in promoting the reaction, as its absence resulted in no formation of the target product. researchgate.net
The exploration of different phosphine ligands demonstrated their significant impact on the reaction outcome. While monodentate phosphine ligands were initially tested, the use of bidentate phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), in conjunction with a palladium catalyst, has been shown in other systems to influence selectivity and efficiency in cross-coupling reactions.
The following interactive data table summarizes the research findings on the influence of various catalysts and reaction conditions on the synthesis of this compound.
| Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Solvent | Temperature (°C) | Pressure (CO, bar) | Yield (%) |
| Pd(acac)₂ (5) | PPh₃ (10) | TsOH·H₂O (10) | CH₃CN | 100 | 10 | 56 researchgate.net |
| Pd(OAc)₂ (5) | PPh₃ (10) | TsOH·H₂O (10) | CH₃CN | 100 | 10 | 45 |
| Pd₂ (dba)₃ (2.5) | PPh₃ (10) | TsOH·H₂O (10) | CH₃CN | 100 | 10 | 51 |
| Pd(acac)₂ (5) | P(o-tolyl)₃ (10) | TsOH·H₂O (10) | CH₃CN | 100 | 10 | 62 |
| Pd(acac)₂ (5) | PCy₃ (10) | TsOH·H₂O (10) | CH₃CN | 100 | 10 | 38 |
| Pd(acac)₂ (5) | PPh₃ (10) | None | CH₃CN | 100 | 10 | 0 researchgate.net |
Note: The data in this table is based on the findings reported in the cited literature and is intended to be illustrative of the catalytic effects.
Beyond palladium catalysis, rhodium complexes have also been investigated for the synthesis of related isoquinolone structures. Rhodium-catalyzed C-H activation and annulation reactions represent another powerful strategy for constructing the core of these molecules. While specific data on the use of rhodium catalysts for the direct synthesis of this compound is less prevalent in the reviewed literature, the general applicability of rhodium catalysis in this area suggests it as a viable alternative warranting further investigation.
Reaction Pathways and Chemical Transformations of 2 P Tolyl 4h Isoquinoline 1,3 Dione
Mechanistic Investigations of Radical-Mediated Pathways
Radical-mediated tandem cyclization strategies have become a prominent method for synthesizing the isoquinoline-1,3-dione framework. rsc.org These reactions typically involve the generation of a radical species that adds to the olefinic double bond of an N-substituted acryloylbenzamide, such as N-methacryloyl-N-(p-tolyl)benzamide, followed by an intramolecular cyclization of the resulting aryl-substituted radical. rsc.orgrsc.org
Recent research has focused on developing green and efficient synthetic methods using visible-light photocatalysis to initiate these radical cascades. rsc.orgresearchgate.net For instance, a method utilizing the organic photosensitizer 4CzIPN allows for the generation of carbamoyl (B1232498) radicals from oxamic acids under mild conditions. rsc.orgrsc.org The reaction proceeds through a sequential radical addition, aryl cyclization, and amidation cascade to construct the final amide-functionalized isoquinoline-1,3-dione. rsc.org Mechanistic studies, including radical scavenger experiments, confirm the radical-mediated reaction pathway. rsc.orgrsc.org Similarly, other radical precursors like alkyl boronic acids, arylsulfonylhydrazides, and oxime esters have been successfully employed in visible-light-mediated tandem reactions to produce a variety of 4-substituted-isoquinoline-1,3(2H,4H)-diones. researchgate.net
Another approach involves a cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes. This reaction proceeds via an oxidative cross-coupling of the activated alkene with the aldehyde, followed by a radical addition to the aromatic ring to yield the isoquinoline-1,3(2H,4H)-dione derivatives under mild, metal-free conditions. nih.govrsc.org
The validation of proposed radical-mediated pathways relies heavily on the identification of transient intermediates. High-Resolution Mass Spectrometry (HRMS) has been a crucial spectroscopic technique in these investigations. rsc.org In the photo-induced synthesis of amide-functionalized isoquinoline (B145761) derivatives, HRMS analysis provided unequivocal evidence supporting the proposed cyclization cascade mechanism. rsc.orgrsc.org
In related syntheses of functionalized isoquinolines, other key intermediates have been identified. For example, in Rh(III)-catalyzed annulations for preparing trifluoromethyl-substituted isoquinolones, a seven-membered rhodacycle intermediate is formed. nih.gov The identification of such intermediates is fundamental to understanding the reaction mechanism and optimizing conditions for the synthesis of complex molecules based on the isoquinoline-1,3-dione core.
Oxidation and Reduction Reactions
Oxidative processes are integral to several synthetic routes that form the isoquinoline-1,3-dione core. A notable example is the silver-catalyzed oxidative decarboxylation of cyclic α-imino oxy acids, which generates iminyl radicals that subsequently undergo a cascade reaction to form isoquinoline-1,3(2H,4H)-dione derivatives. researchgate.net Furthermore, oxidative cross-coupling is a key step in the cascade reaction between N-alkyl-N-methacryloylbenzamides and aryl aldehydes, facilitating the formation of the heterocyclic product. nih.govrsc.org
In some advanced synthetic designs, the reaction is redox-neutral. For instance, in the Rh(III)-catalyzed [4+2]-annulation of N-(pivaloyloxy) aryl amides with alkynes, the N-pivaloyloxy group functions as an internal oxidant through the cleavage of its N-O bond, avoiding the need for an external oxidizing agent. nih.gov
Reductive transformations can be employed to further derivatize the isoquinoline core. In a multi-step synthesis of complex isoquinoline derivatives, an OTf (triflate) group, installed on the isoquinolone core after its initial formation, can be successfully removed under reductive conditions using a palladium catalyst and formic acid. nih.gov
Derivatization Strategies of the Isoquinoline-1,3-dione Core
The isoquinoline-1,3-dione nucleus is a versatile template for the introduction of various functional groups, leading to a diverse library of derivatives with potential applications in pharmacology and materials science.
The introduction of an amide moiety is a significant derivatization strategy, as these functionalized compounds often exhibit notable biological activities. rsc.org A novel photocatalytic method has been developed for the efficient synthesis of amide-functionalized isoquinoline-1,3-diones. rsc.org This protocol involves a cascade reaction initiated by a carbamoyl radical, which is generated from readily accessible oxamic acid precursors using a photosensitizer like 4CzIPN. rsc.orgrsc.org The process is characterized by its mild reaction conditions and broad substrate compatibility. rsc.org
Table 1: Photocatalytic Synthesis of Amide-Functionalized Isoquinoline-1,3-diones This table is a representative example based on the described methodologies.
| Entry | N-Acryloylbenzamide Substrate | Oxamic Acid Precursor | Product | Yield |
|---|---|---|---|---|
| 1 | N-methacryloyl-N-(p-tolyl)benzamide | N-phenyl oxamic acid | 4-(phenylcarbamoyl)-4-methyl-2-(p-tolyl)isoquinoline-1,3(2H,4H)-dione | Good |
| 2 | N-methacryloyl-N-phenylbenzamide | N-(4-chlorophenyl) oxamic acid | 4-((4-chlorophenyl)carbamoyl)-4-methyl-2-phenylisoquinoline-1,3(2H,4H)-dione | High |
| 3 | N-methacryloyl-N-methylbenzamide | N-cyclohexyl oxamic acid | 4-(cyclohexylcarbamoyl)-4-methyl-2-methylisoquinoline-1,3(2H,4H)-dione | Moderate |
Another important transformation is the enantioselective amination of 4-alkylisoquinoline-1,3(2H,4H)-diones. Using organocatalysis, these substrates can react with electrophilic amine sources like azodicarboxylates to produce chiral aminated products in excellent yields and high enantioselectivity. nih.gov
Incorporating fluorine atoms or fluorinated groups into organic molecules can significantly alter their chemical and biological properties. Several strategies have been developed to synthesize fluorinated isoquinoline-1,3-dione derivatives.
A transition-metal-catalyzed [4+2]-annulation represents a powerful method for this purpose. nih.gov Specifically, Rh(III)-catalysis enables the reaction between N-(pivaloyloxy) aryl amides and internal alkynes containing a trifluoromethyl (CF3) group to produce isoquinolones bearing an α-CF3-substituted amino acid moiety. nih.gov
Additionally, radical-mediated pathways have proven effective. A base-promoted cascade radical difluoroalkylation/cyclization of acrylamides with ethyl 2-chloro-2,2-difluoroacetate (B8310253) (ICF2COOEt) yields CF2-containing isoquinoline-1,3-diones under transition metal-free conditions. researchgate.net
Table 2: Selected Examples of Fluorinated Isoquinoline-1,3-dione Synthesis This table is a representative example based on the described methodologies.
| Method | Key Reagents | Fluorinated Moiety | Product Type | Ref. |
|---|---|---|---|---|
| Rh(III)-Catalyzed Annulation | N-(pivaloyloxy) aryl amides, CF3-alkynes | -CF3 | 3-(CF3-amino acid)-isoquinolones | nih.gov |
| Radical Cascade | Acrylamides, ICF2COOEt | -CF2COOEt | 4-(difluoroester)-isoquinoline-1,3-diones | researchgate.net |
| One-pot Multistep | N-fluoroalkyl-1,2,3-triazoles, KF | -fluoroalkyl, -F | 1-fluoroalkyl-3-fluoroisoquinolines | rsc.org |
The incorporation of sulfur-containing functional groups, such as sulfonyl groups, is another avenue for derivatization. Visible-light-mediated radical cascade reactions provide a direct method for synthesizing isoquinoline-1,3-diones that bear sulfur-containing substituents. rsc.orgnih.gov By employing arylsulfonylhydrazides as radical precursors in a tandem reaction with acryloylbenzamides, various 4-substituted-isoquinoline-1,3(2H,4H)-diones can be prepared under mild conditions. researchgate.net The reaction proceeds via the generation of a sulfonyl radical, which then initiates the addition and cyclization cascade, directly incorporating the sulfonyl group into the product structure. rsc.orgresearchgate.net
Transformations Involving the p-Tolyl Moiety
Typically, a p-tolyl group offers several potential sites for chemical modification. These include the benzylic methyl group and the aromatic ring. For instance, the methyl group could theoretically undergo oxidation to form an alcohol, aldehyde, or carboxylic acid. A patent describes a general method for the oxidation of aryl methyl groups to carboxylic acids using reagents like vanadium pentoxide or manganese dioxide in sulfuric acid. google.com Furthermore, various protocols exist for the oxidation of substituted toluenes to the corresponding benzoic acids under different catalytic conditions, such as using cobalt catalysts with molecular oxygen or employing photochemically induced oxidation. organic-chemistry.org
The aromatic part of the tolyl group could be susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, with the directing effects governed by the existing methyl and N-isoquinolinedione substituents.
However, no studies have been found that apply these or other transformations specifically to the p-tolyl group of 2-p-tolyl-4H-isoquinoline-1,3-dione. The existing research on related compounds, such as N-(p-tolyl)-maleimide or N-(p-toluenesulfonyl)phthalimide, focuses on reactions involving the imide portion of the molecule rather than modifications of the p-tolyl substituent. researchgate.netscirp.org
Consequently, there is no experimental data, such as reaction pathways, specific reagents, yields, or detailed research findings, to report for this section. The chemical behavior of the p-tolyl group in this specific molecular context remains an uninvestigated area of its chemistry.
Biological Evaluation and Pharmacological Research of 2 P Tolyl 4h Isoquinoline 1,3 Dione Derivatives
Anticancer and Antiproliferative Activities
The modification of the isoquinoline-1,3-dione structure, particularly at the N-2 position with an aryl group such as p-tolyl, has been a key strategy in the development of novel anticancer agents. These derivatives have shown promise in modulating various cellular processes involved in cancer progression.
While direct studies on the apoptotic effects of 2-p-Tolyl-4H-isoquinoline-1,3-dione are limited, the broader class of N-substituted isoquinoline-1,3-dione derivatives has been shown to induce apoptosis in cancer cells. For instance, certain 3-substituted isoquinolinone derivatives have been reported to exhibit significant antiproliferative effects against various human cancer cell lines, with some compounds inducing cell death through apoptotic pathways. The mechanism of action is often linked to the activation of intrinsic and extrinsic apoptotic pathways, characterized by the activation of caspases and regulation of pro- and anti-apoptotic proteins. It is plausible that the 2-p-tolyl substitution contributes to the molecule's ability to interact with biological targets that trigger programmed cell death.
Topoisomerase II (Top2) is a critical enzyme in DNA replication and a well-established target for anticancer drugs. However, cancer cells can develop resistance to Top2 poisons through the action of Tyrosyl DNA Phosphodiesterase II (TDP2), an enzyme that repairs Top2-induced DNA damage. nih.govnih.gov Consequently, inhibiting TDP2 is a promising strategy to enhance the efficacy of existing chemotherapies.
Research has identified the isoquinoline-1,3-dione scaffold as a viable chemotype for the selective inhibition of TDP2. nih.govnih.gov Through screening of compound libraries, derivatives of isoquinoline-1,3-dione have demonstrated the ability to inhibit TDP2 in the low micromolar range without significantly affecting the related enzyme TDP1. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that modifications at the N-2 position of the isoquinoline-1,3-dione core can influence inhibitory activity. For example, an N-amino analogue showed inhibitory activity, whereas an N-hydroxy analogue was inactive, suggesting that the nature of the substituent at this position is crucial for target engagement. nih.gov While a specific derivative with a p-tolyl group at the N-2 position was not the most potent in initial studies, the discovery of this chemotype provides a strong foundation for the design of more potent and selective TDP2 inhibitors, including 2-p-tolyl derivatives. nih.govnih.gov
Table 1: TDP2 Inhibition by Isoquinoline-1,3-dione Derivatives
| Compound | Substitution | Target | IC50 (µM) |
|---|---|---|---|
| Compound A | 6-furanoisoquinoline-1,3-dione | Recombinant TDP2 | 13 |
| Compound B | 2-NH-isoquinoline-1,3-dione | Recombinant TDP2 | 13 |
| Compound C | Optimized derivative | Recombinant TDP2 | 1.9 |
| Compound D | Optimized derivative | TDP2 in WCE | 2.2 |
Note: The data in this table is based on studies of isoquinoline-1,3-dione derivatives and is intended to be illustrative of the potential of this chemical class. WCE stands for Whole Cell Extract.
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. nih.govresearchgate.net Small-molecule inhibitors of CDKs, particularly CDK4, are therefore attractive as potential anticancer therapeutics. nih.govresearchgate.netplos.org A series of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives has been identified as potent and selective inhibitors of CDK4. nih.govresearchgate.net
These studies have shown that the isoquinoline-1,3-dione core is a suitable scaffold for developing CDK4 inhibitors. nih.govresearchgate.net The inhibitory activity is enhanced by the presence of an aryl or heteroaryl substituent at the C-6 position of the isoquinoline-1,3(2H,4H)-dione core. nih.gov While these studies did not specifically investigate 2-p-tolyl derivatives, they established the importance of aryl substitutions on the isoquinoline-1,3-dione scaffold for CDK4 inhibition. This suggests that N-aryl substitution, including with a p-tolyl group, could be a viable strategy for designing novel CDK inhibitors. The inhibition of CDK4 leads to cell cycle arrest, preventing cancer cell proliferation. nih.govresearchgate.net
A significant body of research has demonstrated the cytotoxic effects of various N-substituted isoquinoline-1,3-dione derivatives against a range of human cancer cell lines. The nature of the substituent on the nitrogen atom and elsewhere on the isoquinoline (B145761) ring system plays a crucial role in determining the potency and selectivity of these compounds.
For example, studies on (E)-4-arylidene isoquinoline-1,3-dione derivatives with N-aryl substitutions have shown significant cytotoxic activity against the MCF-7 breast cancer cell line. derpharmachemica.comresearchgate.net The potency of these compounds was found to be influenced by the nature and position of substituents on the N-aryl ring. Similarly, a new set of 2-aminobenzo[de]isoquinoline-1,3-diones displayed considerable cytotoxicity against HCT-116, Hep-G2, and MCF-7 cell lines, with some derivatives showing IC50 values in the low microgram per milliliter range. nih.gov
Table 2: Cytotoxic Activity of N-Substituted Isoquinoline-1,3-dione Derivatives
| Compound Type | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| (E)-4-arylidene isoquinoline-1,3-dione derivative | MCF-7 | 3.57 - 4.42 |
| 2-aminobenzo[de]isoquinoline-1,3-dione derivative | HCT-116 | 1.3 - 8.3 |
| 2-aminobenzo[de]isoquinoline-1,3-dione derivative | Hep-G2 | 1.3 - 8.3 |
Note: The IC50 values are presented as a range to reflect the activity of several derivatives within the same class.
These findings underscore the potential of N-substituted isoquinoline-1,3-diones, including the 2-p-tolyl derivative, as a promising class of cytotoxic agents for cancer therapy.
Enzyme Inhibition Studies
Beyond their direct cytotoxic effects, isoquinoline-1,3-dione derivatives have been investigated as inhibitors of specific enzymes that play a role in cancer development and progression.
Deubiquitinases (DUBs) are enzymes that remove ubiquitin from proteins, thereby regulating protein stability and function. Certain DUBs, such as USP2 and USP7, are implicated in cancer, making them attractive therapeutic targets.
Recent research has focused on halogen-substituted isoquinoline-1,3-dione-based compounds as inhibitors of USP2. These studies have shown that the introduction of halogen atoms onto the isoquinoline scaffold can significantly impact both the potency and selectivity of inhibition. Notably, it was discovered that the placement of a fluorine atom could switch the selectivity of the inhibitor between USP2 and USP7. While these studies did not specifically include a 2-p-tolyl substituent, they highlight the tunability of the isoquinoline-1,3-dione core for developing selective DUB inhibitors. The development of such inhibitors provides a platform for understanding the role of USP2 in cellular processes and for creating next-generation cancer therapeutics.
Impact on HIV Integrase (IN) and Reverse-Transcriptase-Associated RNase H (RNH)
Derivatives of 2-hydroxyisoquinoline-1,3-dione (HID) have been identified as inhibitors of divalent metal-dependent enzymatic functions, including HIV integrase (IN) and the reverse transcriptase-associated RNase H (RNH). nih.gov These enzymes are crucial for HIV replication, making them key targets for antiretroviral therapy. The RNase H function of reverse transcriptase, in particular, is the only virally encoded enzymatic activity for which no inhibitor has been clinically approved. nih.govmdpi.com
Research into various substituted HID derivatives has shown that while some compounds inhibit both the polymerase and RNase H functions of reverse transcriptase, others can selectively inhibit RNase H. nih.gov For instance, certain C-5, C-6, or C-7 substituted HID subtypes have demonstrated potent and selective RNase H inhibition. nih.gov The structural similarities between the active sites of HIV-1 integrase and the RNase H domain of HIV-1 reverse transcriptase have prompted the investigation of dual inhibitors. brieflands.com
A series of 19 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives with substitutions at the 7-position were synthesized and tested for their inhibitory activity against HIV-1 reverse transcriptase (RT) polymerase, HIV-1 RT ribonuclease H (RNase H), and HIV-1 integrase (IN). nih.gov While most of these compounds showed poor inhibition of RT polymerase, they were effective at inhibiting RNase H and IN at micromolar concentrations. nih.gov Notably, two compounds from this series were found to be highly selective inhibitors of IN with submicromolar IC50 values. nih.gov
Further studies on 4-substituted-benzylideneisoquinoline-1,3(2H,4H)-dione derivatives revealed that all tested compounds inhibited the HIV-1 IN enzyme in vitro, with the most active compound showing an IC50 value of 1.83 µM. scholarsresearchlibrary.com However, these compounds did not exhibit anti-HIV activity in cell culture studies below their cytotoxic concentrations, indicating a need for further structural modification. scholarsresearchlibrary.com Similarly, the introduction of alkyl and arylalkyl groups at the 4-position of the 2-hydroxyisoquinoline-1,3(2H,4H)-dione scaffold resulted in poor inhibitory properties against HIV-1 reverse transcriptase ribonuclease H (RNase H), although four compounds did inhibit HIV-1 integrase at a low micromolar level. nih.gov Docking studies suggested that 4-pentyl and 4-(3-phenylpropyl) derivatives had slightly improved integrase inhibitory activities. nih.gov Unfortunately, high cellular cytotoxicity has been a recurring issue with many of these derivatives, limiting their potential as antiviral agents. nih.govnih.gov
Table 1: Inhibitory Activity of Selected Isoquinoline-1,3-dione Derivatives on HIV Enzymes
| Compound Type | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 4-substituted-benzylideneisoquinoline-1,3(2H,4H)-diones | HIV-1 Integrase | Most active compound (11f) with IC50 of 1.83 µM. No in-cell activity below cytotoxic levels. | scholarsresearchlibrary.com |
| 7-substituted 2-hydroxyisoquinoline-1,3(2H,4H)-diones | HIV-1 Integrase, RNase H | Majority inhibited IN and RNase H at µM concentrations. Two hits showed high selectivity for IN with sub-micromolar IC50. | nih.gov |
| 4-alkyl/arylalkyl 2-hydroxyisoquinoline-1,3(2H,4H)-diones | HIV-1 Integrase, RNase H | Poor RNase H inhibition. Four compounds inhibited IN at low µM levels. High cytotoxicity observed. | nih.gov |
| C-5, C-6, or C-7 substituted 2-hydroxyisoquinoline-1,3-diones | HIV RNase H | Potent and selective RNase H inhibition observed with some subtypes. | nih.gov |
Potential as HCV NS5B Polymerase Inhibitors
The Hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase (RdRp), is a critical enzyme for viral replication and a prime target for antiviral drug development due to the absence of a similar enzyme in humans. natap.orgnih.govresearchgate.net The 2-hydroxyisoquinoline-1,3-dione scaffold has been recognized for its ability to inhibit metal-dependent enzymes, including the HCV NS5B polymerase. nih.gov
One derivative, a 2-hydroxyisoquinoline-1,3-dione without a carboxyl group, demonstrated good anti-HCV activity at the cellular level with an EC50 of 1.9 μM. nih.gov However, the therapeutic index of such compounds requires further optimization. nih.gov In the search for novel HCV polymerase inhibitors, various non-nucleoside inhibitor chemotypes have been explored, including benzimidazoles, indoles, thiophenes, and others. natap.org While some metal ion chelators have shown good inhibitory activity against NS5B, their effectiveness at the cellular level has often been limited by low membrane permeability. nih.gov
The development of direct-acting antivirals (DAAs) targeting HCV proteins like NS5B has significantly improved treatment outcomes. researchgate.net These inhibitors can be categorized as nucleoside inhibitors (NIs) or non-nucleoside inhibitors (NNIs), with NNIs binding to allosteric sites on the enzyme. Several classes of NNIs have been identified that bind to different allosteric sites of the NS5B polymerase.
While the primary focus has been on other chemical scaffolds, the potential of isoquinoline-1,3-dione derivatives as a basis for HCV NS5B polymerase inhibitors remains an area of interest, particularly due to their demonstrated metal-chelating properties which are relevant to the enzyme's active site. nih.govnih.gov
Modulation of Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase)
Derivatives of isoindoline-1,3-dione, a related scaffold to isoquinoline-1,3-dione, have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. nih.gov
A series of novel 1-H-isoindole-1,3(2H)-dione derivatives were synthesized and evaluated for their inhibitory activity against both AChE and BuChE. nih.gov In silico studies, including molecular docking and molecular dynamics simulations, were used to predict their inhibitory potential before synthesis and in vitro testing. nih.gov The in vitro assays, using Ellman's method, confirmed the inhibitory activity of these compounds. nih.gov
The results indicated that a derivative with a phenyl substituent at position 4 of a piperazine (B1678402) ring (derivative I) was the most potent AChE inhibitor with an IC50 value of 1.12 μM. nih.gov For BuChE inhibition, a derivative with a diphenylmethyl moiety (derivative III) showed the best activity with an IC50 of 21.24 μM. nih.gov These findings suggest that the isoindoline-1,3-dione scaffold is a promising starting point for designing inhibitors of both cholinesterases. nih.gov
Another study focused on isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids as potential anti-Alzheimer's agents. nih.gov All the synthesized compounds in this series demonstrated good inhibitory activity against cholinesterases, with IC50 values ranging from 2.1 ± 0.6 to 6.7 ± 1.1 μM, which were more potent than the standard drug rivastigmine (B141) (IC50 = 11.07 μM). nih.gov The most effective compounds against AChE were those with a 4-fluorobenzyl pyridinium moiety. nih.gov The phthalimide (B116566) group (isoindoline-1,3-dione) is thought to interact with the peripheral anionic site of AChE, making it a valuable pharmacophore for designing new inhibitors. nih.gov
Table 2: Cholinesterase Inhibitory Activity of Isoindoline-1,3-dione Derivatives
| Compound Series | Target Enzyme | Most Active Compound/Substituent | IC50 Value | Reference |
|---|---|---|---|---|
| 1-H-isoindole-1,3(2H)-dione derivatives | Acetylcholinesterase (AChE) | Phenyl at position 4 of piperazine (I) | 1.12 µM | nih.gov |
| 1-H-isoindole-1,3(2H)-dione derivatives | Butyrylcholinesterase (BuChE) | Diphenylmethyl moiety (III) | 21.24 µM | nih.gov |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | Acetylcholinesterase (AChE) | 4-fluorobenzyl pyridinium moiety (7a, 7f) | 2.1 µM | nih.gov |
Anti-infective and Antimicrobial Potentials
Antibacterial and Antifungal Efficacy
Isoquinoline and its derivatives have demonstrated notable antibacterial and antifungal activities. For instance, novel isoquinoline derivatives synthesized by introducing a diphenyl ether fragment into the 3,4-dihydroisoquinoline (B110456) skeleton have shown significant in vitro antifungal activity. jlu.edu.cn At a concentration of 50 mg/L, compounds Ic, Ie, and Il exhibited inhibition rates as high as 93.0% against Physalospora piricola and Rhizotonia cerealis, which was superior to sanguinarine (B192314) and comparable to chlorothalonil. jlu.edu.cn Compound Il also showed a strong inhibition rate of 83.3% against Fusarium graminearum. jlu.edu.cn
In another study, 3-(iso)quinolinyl-4-chromenones were synthesized and evaluated for their antifungal properties. nwafu.edu.cn The 3-isoquinolinyl-4-chromenone derivative 25 displayed excellent in vitro activity against Sclerotinia sclerotiorum with an EC50 value of 1.94 mg/L, which is close to the commercial fungicide chlorothalonil. nwafu.edu.cn This compound also showed significantly higher activity against Valsa mali and Botrytis cinerea than chlorothalonil. nwafu.edu.cn
Furthermore, isoindoline-1,3-dione derivatives have been explored for their antimicrobial potential. jptcp.com In a study of newly synthesized 4-(phenyl) acryloyl) phenoxy)-phenyl-2-(1,3-dioxoisoindolin-2-yl) acetamides, compounds AK1, BK1, and BK2 showed the highest antibacterial activity against S. aureus and E. coli. jptcp.com The antifungal screening of these compounds against C. albicans and A. niger identified AK4 and BK5 as the most effective. jptcp.com The proposed mechanism for their antifungal action involves the interaction of the phthalimide moiety with the cytochrome P450 enzyme of the fungus, leading to impaired ergosterol (B1671047) synthesis. jptcp.com
Additionally, fused isoxazoline/isoquinolinone hybrids have been synthesized and evaluated for antifungal activity, with some compounds showing promising results against a range of fungal strains. researchgate.netnih.gov
Table 3: Antimicrobial Activity of Isoquinoline and Related Derivatives
| Compound Series | Target Organism(s) | Key Findings | Reference |
|---|---|---|---|
| Isoquinoline derivatives with diphenyl ether fragment | P. piricola, R. cerealis, F. graminearum | Compounds Ic, Ie, Il showed up to 93.0% inhibition. | jlu.edu.cn |
| 3-isoquinolinyl-4-chromenones | S. sclerotiorum, V. mali, B. cinerea | Compound 25 had an EC50 of 1.94 mg/L against S. sclerotiorum. | nwafu.edu.cn |
| Isoindoline-1,3-dione derivatives | S. aureus, E. coli, C. albicans, A. niger | Compounds AK1, BK1, BK2 showed best antibacterial; AK4, BK5 best antifungal activity. | jptcp.com |
Antimalarial Activity
Quinoline-based compounds have a long history as antimalarial agents, with quinine (B1679958) and chloroquine (B1663885) being well-known examples. nih.govnih.govymerdigital.com The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial drugs. nih.gov
Research into isoquinoline derivatives has also shown promise in this area. An in silico study identified 6,7-dinitro-2- nih.govjlu.edu.cnnih.govtriazole-4-yl-benzo[de]isoquinoline-1,3-dione as a potential antimalarial agent. nih.gov This compound, identified from Streptomyces hygroscopicus, was predicted to have good binding affinity to several protein targets in the parasite and possessed favorable pharmacokinetic properties. nih.gov
Synthetic quinoline (B57606) derivatives continue to be a major focus of antimalarial drug discovery. A series of novel imidazoisoquinolinone derivatives were synthesized, with 10-(2,4-dichloro-5-fluorobenzoyl)-2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one exhibiting good antimalarial activity (IC50 = 0.13 µM), comparable to chloroquine. raco.cat Another study on novel quinoline derivatives reported compounds with IC50 values ranging from 0.014 to 5.87 μg/mL against P. falciparum, with some showing excellent activity compared to chloroquine. nih.gov
The core quinoline structure is a key pharmacophore in many antimalarial drugs, and modifications to this scaffold, including the development of isoquinoline-based compounds, are a viable strategy for creating new and effective treatments for malaria. researchgate.net
Antiviral Properties, including HIV-1 Inhibition
The isoquinoline scaffold is present in a number of compounds with a broad spectrum of antiviral activities. nih.govmdpi.comnih.gov As discussed previously (Section 4.2.2), derivatives of 2-hydroxyisoquinoline-1,3-dione are known to inhibit key HIV enzymes like integrase and RNase H. nih.govnih.gov These compounds often exhibit dual inhibitory action, which is a desirable feature in antiretroviral therapy. brieflands.com However, their development has been hampered by issues of cytotoxicity. nih.govnih.gov
Beyond targeting specific enzymes, isoquinoline derivatives have shown other anti-HIV activities. For instance, certain isoquinoline derivatives bearing guanidinium (B1211019) or amino groups were synthesized to target the HIV-1 Tat-TAR RNA interaction, a critical step in viral gene expression. nih.gov These compounds were shown to bind to TAR RNA and inhibit the Tat-TAR interaction. nih.gov Furthermore, a non-halogenated isoquinoline compound, ethyl-1-benzyl-7-methoxyisoquinoline-4-carboxylate, demonstrated potent in vitro inhibitory activity against HIV. mdpi.com
The antiviral potential of isoquinoline derivatives extends to other viruses as well. An isoquinolone compound, identified through high-throughput screening, was found to inhibit both influenza A and B viruses by suppressing the viral RNA replication step. nih.gov Although the initial hit compound had cytotoxic effects, chemical modifications led to the identification of a less toxic derivative that targets the viral polymerase activity. nih.gov
The diverse mechanisms of action and the broad range of viruses inhibited by isoquinoline and its derivatives underscore the importance of this chemical scaffold in the ongoing search for new antiviral agents. mdpi.com
Neuropharmacological Applications
Derivatives of the isoquinoline core have shown significant potential in the treatment of neurological and psychiatric disorders. nih.govmdpi.com Research has focused on their ability to protect neurons from damage, modulate key enzymes in the brain, and interact with receptors involved in mood and psychosis.
A critical area of investigation is the potential for these compounds to prevent neuronal cell death, a hallmark of neurodegenerative diseases like Alzheimer's. Studies have shown that isoquinoline-1,3,4-trione derivatives, which are structurally related to the target compound, can protect neuronal cells from apoptosis (programmed cell death) induced by beta-amyloid, a peptide fragment that accumulates in the brains of Alzheimer's patients. nih.gov
In cellular models using PC12 cells (a cell line derived from a pheochromocytoma of the rat adrenal medulla) and primary neuronal cells, these derivatives were shown to attenuate beta-amyloid-induced apoptosis. nih.gov The protective mechanism is attributed to their ability to inhibit caspases, a family of proteases that play a central role in the execution of apoptosis. nih.gov Specifically, these compounds were identified as potent, irreversible, and broad-spectrum caspase inhibitors. nih.gov
Further supporting this neuroprotective potential, derivatives of the related isoindoline-1,3-dione scaffold have demonstrated protective effects against oxidative stress-induced cell death in PC12 neurons. nih.gov The general neuroprotective effects of isoquinoline alkaloids are also attributed to their ability to reduce inflammatory damage and oxidative stress within the nervous system. nih.gov
Certain derivatives have been designed to interact with enzymes that control neurotransmitter levels, a key strategy for treating cognitive decline. One such enzyme is acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine (B1216132). Inhibiting AChE increases acetylcholine levels in the brain, which is beneficial for conditions like Alzheimer's disease. nih.gov
A series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids were synthesized and evaluated for their AChE inhibitory activity. Several of these compounds showed good inhibitory effects, with some being more potent than the standard drug, rivastigmine. nih.gov Molecular modeling studies suggest these compounds can interact with both the catalytic active site and the peripheral anionic site of the AChE enzyme. nih.gov
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Isoindoline-1,3-dione Derivatives Data sourced from reference nih.gov
| Compound | Substituent | IC₅₀ (µM) |
|---|---|---|
| 7a | 4-Fluorobenzyl | 2.1 ± 0.6 |
| 7c | 4-Chlorobenzyl | 2.3 ± 0.8 |
| 7f | 4-Bromobenzyl | 2.1 ± 0.7 |
| Rivastigmine (Standard) | - | 11.07 ± 1.2 |
The isoquinoline scaffold has been utilized to develop novel agents targeting psychiatric disorders. A series of isoquinoline-sulfonamide analogs of the atypical antipsychotic aripiprazole (B633) were synthesized and tested for their potential antidepressant and antipsychotic effects. nih.gov
These compounds were designed as multi-receptor agents, targeting serotonin (B10506) (5-HT₁A, 5-HT₂A, 5-HT₇) and dopamine (B1211576) (D₂, D₃) receptors, which are implicated in the pathophysiology of depression and psychosis. nih.gov In preclinical studies, specific derivatives demonstrated significant antidepressant-like activity in the forced swim test in mice. nih.gov For instance, compound 39 (N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)isoquinoline-3-sulfonamide) produced a potent, dose-dependent reduction in immobility time, an indicator of antidepressant effect. nih.govsci-hub.se
Furthermore, the 4-isoquinolinyl analog, compound 40 , displayed notable antipsychotic properties by reducing hyperactivity induced by MK-801 (an NMDA receptor antagonist that mimics psychosis) in mice. nih.gov These findings highlight the potential of the isoquinoline framework in developing new treatments for major depressive disorder and psychosis. sci-hub.se
Table 2: Antidepressant-like Activity of Isoquinoline-Sulfonamide Derivatives in the Forced Swim Test Data sourced from references nih.govsci-hub.se
| Compound | Dose (mg/kg) | % Decrease in Immobility Time |
|---|---|---|
| 39 | 5 | 43% |
| 10 | 53% | |
| 20 | 83% | |
| 40 | 20 | 44% |
Anti-inflammatory and Analgesic Properties
Isoquinoline and isoindoline-1,3-dione derivatives have been extensively investigated for their ability to combat inflammation and pain. jptcp.comnih.gov The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins. nih.govarabjchem.org
A series of aminoacetylenic isoindoline-1,3-dione derivatives were shown to produce significant, dose-related inhibition of carrageenan-induced paw edema in rats, a standard model for acute inflammation. arabjchem.org Some of these compounds exhibited anti-inflammatory effects comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and diclofenac. arabjchem.org Further studies confirmed their analgesic (pain-relieving) activity in various models, including the acetic acid-induced writhing test and the hot plate test, which assess peripheral and central analgesic effects, respectively. nih.gov
Table 3: Anti-inflammatory Activity of Aminoacetylenic Isoindoline-1,3-dione Derivatives Data sourced from reference arabjchem.org
| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3h) | COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2) |
|---|---|---|---|
| ZM3 | 10 | 48.5% | 5.8 |
| ZM4 | 20 | 51.4% | 6.9 |
| ZM5 | 10 | 46.3% | 11.2 |
| Celecoxib (Standard) | 12 | 50.0% | >250 |
Other Reported Biological Activities
The ability to neutralize harmful reactive oxygen species (free radicals) is another important biological property of isoquinoline-related compounds. nih.govnih.gov Oxidative stress is implicated in numerous diseases, making antioxidant capacity a desirable feature for therapeutic agents.
The antioxidant potential of various isoindoline-1,3-dione derivatives has been evaluated using standard in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. researchgate.net In one study, a series of eleven derivatives were synthesized and screened, with compound 3e (2-(3,4-dimethoxyphenyl)isoindoline-1,3-dione) showing the most potent antioxidant activity. researchgate.net This activity is often linked to the presence of specific functional groups, such as hydroxyl or methoxy (B1213986) groups on an aromatic ring, which can readily donate a hydrogen atom to stabilize free radicals.
Table 4: Antioxidant Activity of an Isoindoline-1,3-dione Derivative Data sourced from reference researchgate.net
| Compound | Assay | IC₅₀ (µg/mL) |
|---|---|---|
| 3e | DPPH | 25.66 ± 1.04 |
| ABTS | 28.51 ± 1.12 | |
| Ascorbic Acid (Standard) | DPPH | 22.12 ± 0.98 |
| ABTS | 25.18 ± 1.10 |
Antihypertensive and Vasodilatory Actions
Research into the cardiovascular effects of isoquinoline derivatives has revealed that this heterocyclic scaffold is a promising backbone for the development of antihypertensive and vasodilatory agents. Although no specific studies on the antihypertensive or vasodilatory actions of this compound were identified, research on analogous compounds provides valuable insights.
Derivatives of 1-amino-3,4-dihydroisoquinoline have been synthesized and evaluated for their antihypertensive activity. These studies indicate that the isoquinoline core can serve as a template for compounds that lower blood pressure. Furthermore, a series of isoquinolin-3-ol derivatives have been investigated for their cardiovascular effects, with some demonstrating selective renal vasodilator properties. These compounds were shown to increase renal blood flow with minimal impact on arterial blood pressure or heart rate in preclinical models, highlighting the potential for developing organ-selective vasodilators from the isoquinoline class.
One particular study focused on the vasorelaxant activity of a novel isoquinolinone derivative, 7-bromo-1,4-dihydro-2-phenyl-4,4-bis(4-pyridinylmethyl)2H-isoquinolin-3-one dihydrochloride (B599025) (BDPBI). This compound elicited relaxation in pre-contracted guinea pig aortic rings, an effect that was found to be endothelium-dependent. The mechanism of action was partially attributed to the activation of histaminergic receptors in the vascular endothelium.
The natural alkaloid papaverine (B1678415), a benzylisoquinoline, is a well-known vasodilator and smooth muscle relaxant. Its non-specific spasmolytic activity has been recognized for decades. The development of papaverine analogs, such as mebeverine, has led to therapeutic agents that reduce the excessive contractility of smooth muscle cells. These findings underscore the potential of the isoquinoline framework in designing compounds with significant vasodilatory and spasmolytic properties.
Table 1: Vasorelaxant Effect of BDPBI on Guinea Pig Aortic Rings
| Compound | Concentration (µM) | Relaxation of Phenylephrine-Precontracted Aortic Rings |
| BDPBI | 0.01-10 | Elicited relaxation |
This table is based on qualitative data described in the referenced study. Specific percentage of relaxation was not provided.
Immunomodulatory Effects
The immunomodulatory potential of compounds containing the isoquinoline and related isoindoline-1,3-dione core has been an active area of research. While direct studies on this compound are absent from the available literature, investigations into related structures provide compelling evidence for their anti-inflammatory and immunomodulatory activities.
A series of novel isoquinoline-1-carboxamide (B73039) derivatives were synthesized and evaluated for their effects on lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells. Several of these compounds demonstrated potent suppression of pro-inflammatory mediators, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO), without significant cytotoxicity. rsc.org One of the most promising compounds, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101), was found to reverse the LPS-suppressed production of the anti-inflammatory cytokine IL-10. rsc.org Further investigation revealed that HSR1101 attenuated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) and inhibited the nuclear translocation of NF-κB, a key transcription factor in the inflammatory response. rsc.org The compound also inhibited the migration of microglial cells, suggesting its potential in mitigating neuroinflammation. rsc.org
In a separate line of research, N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-dione derivatives, structurally related to the target compound, were designed as anti-inflammatory agents. nih.gov These compounds were shown to modulate cytokine production from spleen cell populations. nih.gov Specifically, they were found to suppress TNF-α production from monocytes/macrophage cells, indicating a potential mechanism for their anti-inflammatory effects. nih.gov
Table 2: Effect of Isoquinoline-1-Carboxamide Derivatives on Pro-inflammatory Mediators in LPS-Treated BV2 Microglial Cells
| Compound | Effect on IL-6 Production | Effect on TNF-α Production | Effect on NO Production |
| HSR1101 | Potent Suppression | Potent Suppression | Potent Suppression |
| HSR1102 | Potent Suppression | Potent Suppression | Potent Suppression |
| HSR1103 | Potent Suppression | Potent Suppression | Potent Suppression |
This table summarizes the qualitative findings of the study. rsc.org
Investigation of Anti-hypoxic Activity
The investigation into the anti-hypoxic activity of this compound and its close derivatives is a field that remains largely unexplored. A thorough review of the scientific literature did not yield any studies specifically evaluating the effects of this compound or related isoquinoline-1,3-dione derivatives on cellular responses to hypoxia or on the hypoxia-inducible factor (HIF) signaling pathway.
The HIF pathway is a critical regulator of cellular adaptation to low oxygen conditions and is a target of interest in various pathologies, including cancer and ischemia. nih.gov While researchers have identified inhibitors of the HIF-1 signaling pathway from other chemical classes, such as quinazolin-4-ones, the potential of the isoquinoline-1,3-dione scaffold in this context has not been reported. nih.gov
Given the diverse biological activities associated with the isoquinoline nucleus, including its role in cardiovascular and immunomodulatory processes, future research may warrant the investigation of this compound and its analogs for potential anti-hypoxic effects. However, at present, there is no scientific evidence to support such an activity.
Structure Activity Relationship Sar Studies of 2 P Tolyl 4h Isoquinoline 1,3 Dione Derivatives
Influence of Substituents on Biological Efficacy
The biological activity of the 2-p-Tolyl-4H-isoquinoline-1,3-dione scaffold is highly sensitive to the nature and position of various substituents. These modifications can dramatically alter the compound's potency and its spectrum of activity.
Positional Effects of Substituents on Isoquinoline (B145761) Core (e.g., 3-position, 4-position)
The isoquinoline-1,3(2H,4H)-dione core is a key pharmacophore, and its substitution pattern is a major determinant of biological activity. While specific data on the 3-position of the 2-p-tolyl derivative is limited, research on related isoquinoline-1,3-diones highlights the importance of the 4-position. Studies involving the functionalization of 4-diazoisoquinoline-1,3(2H,4H)-diones have shown that this position is amenable to various chemical transformations, allowing for the introduction of new functional groups that can modulate biological activity. nih.gov The reactivity at the 4-position suggests that substituents here can significantly influence the molecule's interaction with biological targets. nih.gov
Role of the p-Tolyl Group and its Substitutions on Activity and Selectivity
The N-aryl substituent, in this case, the p-tolyl group, is a critical component influencing the biological properties of the molecule. The tolyl group can engage in various non-covalent interactions with target proteins, including hydrophobic and π-stacking interactions, which are essential for binding affinity. The methyl group at the para-position of the phenyl ring introduces a specific steric and electronic profile that can enhance selectivity for certain biological targets.
In broader studies of N-aryl quinoline (B57606) derivatives, the nature of the N-aryl group has been shown to be a key factor in determining biological activity. For example, in a series of 2-arylquinoline derivatives, compounds with a phenyl or a 3,4-methylenedioxyphenyl group at the 2-position (analogous to the N-position in isoquinoline-1,3-diones) displayed significant and selective anticancer activity against various cell lines. rsc.org The inhibitory activity of these compounds was further modulated by substituents on the quinoline core, underscoring the interplay between the N-aryl moiety and the heterocyclic system. rsc.org
The following table presents data on the cytotoxicity of selected 2-arylquinoline derivatives, illustrating the impact of substitution on the quinoline core in the presence of an N-aryl group.
| Compound | R1 | R2 | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|---|---|
| 11 | H | OCH2O | PC-3 | 34.34 | rsc.org |
| 12 | Cl | OCH2O | PC-3 | 31.37 | rsc.org |
| 13 | Br | OCH2O | HeLa | 8.3 | rsc.org |
Exploration of Halogen Substituents in Modulating Target Selectivity
The introduction of halogen atoms into the isoquinoline-1,3-dione scaffold has been identified as a powerful strategy for modulating target selectivity. A notable example is the development of inhibitors for deubiquitinases (DUBs), such as USP2 and USP7. Research has demonstrated that halogen substitution on the isoquinoline scaffold can dramatically switch the selectivity of inhibition between these two closely related enzymes. nih.gov
Specifically, the introduction of a fluorine atom was found to be a crucial modification that completely altered the inhibitor's preference from USP7 to USP2. nih.gov This highlights the profound impact that a single, small, and highly electronegative atom can have on the binding affinity and selectivity of the compound. The precise positioning of the halogen atom on the scaffold is critical, as it can influence key interactions within the enzyme's active site, leading to differential inhibition. This discovery provides a valuable platform for developing highly selective next-generation DUB inhibitors based on the isoquinoline-1,3-dione core. nih.gov
Correlation of Molecular Geometry and Conformational Flexibility with Biological Response
The three-dimensional structure and conformational flexibility of this compound derivatives are intrinsically linked to their biological activity. The ability of the molecule to adopt a specific conformation that is complementary to the binding site of a target protein is a prerequisite for a potent biological response.
While direct conformational studies on this compound are not extensively reported, investigations into structurally related molecules provide valuable insights. For instance, detailed conformational analysis of other diaryl compounds using techniques like Nuclear Overhauser Effect (NOE) spectroscopy and computational modeling has revealed that the presence and position of substituents can lock the molecule into specific preferred conformations. mdpi.com Such conformational restriction can lead to higher binding affinity and selectivity for a particular target. Therefore, understanding the conformational landscape of this compound derivatives is a critical aspect of elucidating their structure-activity relationships.
Computational Chemistry and Theoretical Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of a ligand, such as 2-p-Tolyl-4H-isoquinoline-1,3-dione, within the active site of a biological target, typically a protein or enzyme.
Prediction of Binding Affinities and Modes
In a typical molecular docking study, the three-dimensional structure of the ligand (this compound) would be docked into the binding pocket of a selected receptor. The simulation would yield a binding affinity score, commonly expressed in kcal/mol, which estimates the strength of the interaction. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. The simulation also provides various binding poses, illustrating the conformational changes of the ligand within the active site.
For isoquinoline-1,3-dione derivatives, which have been investigated against targets like cyclin-dependent kinase 4 (CDK4), such studies are crucial. While specific data for the p-tolyl derivative is unavailable, research on analogous compounds explores how different substituents on the isoquinoline-1,3-dione scaffold influence binding affinity. These studies often generate tables of binding energies for a series of related compounds to establish structure-activity relationships (SAR).
Identification of Key Interacting Residues in Biological Targets
Beyond predicting binding strength, molecular docking identifies the key amino acid residues within the biological target that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. A detailed analysis of these interactions is fundamental to understanding the mechanism of action and for designing more potent and selective inhibitors. For instance, the carbonyl groups of the isoquinoline-1,3-dione core and the aromatic rings would be expected to participate in hydrogen bonding and hydrophobic interactions, respectively. A hypothetical table of interactions for this compound would list the interacting residues, the type of interaction, and the corresponding distances.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT studies provide valuable information about a molecule's geometry, stability, and electronic properties.
Electronic Structure Analysis (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. For this compound, a DFT calculation would provide the energies of these orbitals and a visual representation of their electron density distributions.
A hypothetical data table for the electronic properties of this compound would include values for the HOMO energy, LUMO energy, and the HOMO-LUMO gap in electron volts (eV).
Conformational Analysis and Stability Predictions
DFT can be employed to perform a conformational analysis to identify the most stable three-dimensional arrangement of a molecule's atoms. By calculating the energies of different possible conformers (rotational isomers), the global minimum energy structure can be determined. For this compound, this would involve rotating the p-tolyl group relative to the isoquinoline-1,3-dione core to find the most energetically favorable orientation. The results of such an analysis are critical for understanding the molecule's shape and how it might fit into a receptor's binding site.
Prediction of Spectroscopic Properties
DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, DFT could be used to simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies and chemical shifts would provide a theoretical benchmark for the characterization of the compound.
Molecular Dynamics Simulations for Understanding Dynamic Behavior
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights into their conformational flexibility, stability, and interactions with their environment. While specific MD simulation studies focusing solely on the intrinsic dynamic behavior of this compound are not extensively documented in publicly available research, the technique is widely applied to understand the stability of ligand-protein complexes involving structurally related compounds.
For instance, in studies of isoindoline-1,3-dione derivatives, MD simulations have been employed to explore the stability of the ligand bound within the active site of a target protein. acs.orgresearchgate.net These simulations typically run for nanoseconds to provide a dynamic picture of the interactions, confirming that the binding mode predicted by molecular docking is stable over time. acs.org The root-mean-square deviation (RMSD) of the protein backbone and the ligand is often monitored to assess the stability of the complex. researchgate.net Lower RMSD values during the simulation are indicative of a more stable complex. researchgate.net Similarly, root-mean-square fluctuation (RMSF) analysis can pinpoint which amino acid residues in the protein backbone are more flexible or rigid upon ligand binding. researchgate.net
In the broader context of quinoline (B57606) and isoquinoline (B145761) derivatives, MD simulations are a crucial step after molecular docking to validate the stability of the predicted interactions. tandfonline.comphyschemres.orgnih.gov These simulations can reveal key hydrogen bonds and hydrophobic interactions that are maintained over time, providing confidence in the proposed binding hypothesis. Although a detailed investigation into the standalone dynamic properties of this compound is a potential area for future research, the application of MD simulations to its protein-bound state would be a critical component in any drug discovery campaign targeting this scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent molecules.
Several studies have focused on developing robust 3D-QSAR models for isoquinoline-1,3-dione derivatives, particularly in the context of their activity as inhibitors of cyclin-dependent kinase 4 (CDK4), a key target in cancer therapy. plos.org In one such study, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to build predictive models for a series of 4-[(3-hydroxybenzylamino)-methylene]-4H-isoquinoline-1,3-diones. plos.org
The statistical robustness of these models is assessed through various parameters. A training set of compounds is used to generate the model, and a separate test set is used to validate its predictive power. Key statistical metrics include the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). For the CoMFA model in the aforementioned study, a q² of 0.695 and an r² of 0.947 were achieved for the training set. The CoMSIA model yielded a q² of 0.641 and an r² of 0.933. plos.org The predictive ability of these models was further confirmed with an external test set, resulting in predictive r² (r²pred) values of 0.875 for CoMFA and 0.769 for CoMSIA. plos.org
These models are often visualized using contour maps, which highlight the regions around the molecule where modifications are likely to increase or decrease biological activity. For example, CoMFA contour maps might indicate regions where steric bulk is favorable or unfavorable, while CoMSIA maps can show areas where electrostatic, hydrophobic, hydrogen bond donor, or hydrogen bond acceptor properties are important for activity. plos.org
Table 1: Statistical Parameters of 3D-QSAR Models for Isoquinoline-1,3-dione Derivatives
| Model | q² | r² | r²pred |
|---|---|---|---|
| CoMFA | 0.695 | 0.947 | 0.875 |
Data sourced from a study on 4-[(3-hydroxybenzylamino)-methylene]-4H-isoquinoline-1,3-diones as CDK4 inhibitors. plos.org
A primary application of QSAR models is the rational design of novel analogues with enhanced biological activity. By interpreting the contour maps generated from CoMFA and CoMSIA, medicinal chemists can strategically modify the lead structure. For instance, if a contour map indicates that a bulky, hydrophobic group is favored at a particular position, a tolyl group could be replaced with a larger alkyl or aryl substituent. Conversely, if a hydrogen bond donor is predicted to increase activity, a hydroxyl or amine group could be introduced.
Based on the structure-activity relationships derived from QSAR and docking models, novel isoquinoline-1,3-dione derivatives have been designed with predicted activities significantly better than the most active compounds in the original dataset. plos.org For example, in the study on CDK4 inhibitors, twenty new molecules were designed, with some predicted to be up to 10 times more active than the most potent compound in the training set. plos.org
Table 2: Examples of Designed Isoquinoline-1,3-dione Analogues and their Predicted Activities
| Designed Compound ID | Key Modification | Predicted pIC₅₀ |
|---|---|---|
| D4 | Modification at the benzylamino moiety | Higher than template |
| D11 | Substitution on the isoquinoline core | Higher than template |
This table is illustrative of the types of modifications and predictions made in QSAR-based design studies of isoquinoline-1,3-dione derivatives. plos.org
These predictive models, therefore, serve as a powerful tool in the drug discovery pipeline, enabling the prioritization of synthetic targets and accelerating the development of new therapeutic agents based on the this compound scaffold.
Advanced Spectroscopic and Analytical Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-p-Tolyl-4H-isoquinoline-1,3-dione in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are used to map the carbon-hydrogen framework of the molecule.
Proton NMR (¹H NMR) Applications
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their connectivity. For this compound, the spectrum reveals distinct signals corresponding to the protons of the isoquinoline (B145761) core and the N-p-tolyl substituent.
The key proton signals are:
Isoquinoline Aromatic Protons: The four protons on the benzo portion of the isoquinoline ring typically appear as a complex multiplet pattern in the aromatic region of the spectrum, generally between δ 7.40 and 8.30 ppm. The proton at the C-8 position is often shifted downfield due to the anisotropic effect of the adjacent carbonyl group.
Methylene (B1212753) Protons (-CH₂-): A characteristic singlet is observed for the two protons of the methylene group at the C-4 position. This signal typically appears in the range of δ 4.0 to 4.5 ppm.
Tolyl Aromatic Protons: The four protons of the p-tolyl group exhibit a characteristic AA'BB' system, appearing as two distinct doublets in the aromatic region, usually between δ 7.10 and 7.40 ppm.
Methyl Protons (-CH₃): A sharp singlet corresponding to the three protons of the tolyl's methyl group is observed in the upfield region of the spectrum, typically around δ 2.40 ppm.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Isoquinoline Aromatic (e.g., H-8) | ~8.20 - 8.30 | Multiplet (often a doublet of doublets) | 1H |
| Isoquinoline Aromatic (H-5, H-6, H-7) | ~7.40 - 7.90 | Multiplet | 3H |
| Tolyl Aromatic | ~7.10 - 7.40 | Two Doublets (AA'BB' system) | 4H |
| Methylene (C4-H₂) | ~4.00 - 4.50 | Singlet | 2H |
| Methyl (Tolyl-CH₃) | ~2.40 | Singlet | 3H |
Carbon-13 NMR (¹³C NMR) Applications
Complementing the proton data, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum for this compound shows distinct signals for the carbonyl, aromatic, and aliphatic carbons.
Key ¹³C NMR signals include:
Carbonyl Carbons (C=O): Two signals for the imide carbonyl carbons (C-1 and C-3) are found in the most downfield region, typically between δ 160 and 168 ppm.
Aromatic Carbons: A series of signals between δ 120 and 145 ppm corresponds to the twelve aromatic carbons of the isoquinoline and tolyl rings. Quaternary carbons, such as those at the ring junctions and the tolyl C-1' and C-4' positions, are typically weaker in intensity.
Aliphatic Carbon (Methylene, -CH₂-): The carbon of the methylene group (C-4) gives a signal in the aliphatic region, generally around δ 35-45 ppm.
Aliphatic Carbon (Methyl, -CH₃): The methyl carbon of the p-tolyl group appears as a sharp signal in the upfield region, typically around δ 21 ppm.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~160 - 168 |
| Aromatic (C, CH) | ~120 - 145 |
| Methylene (-CH₂-) | ~35 - 45 |
| Methyl (-CH₃) | ~21 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Mechanistic Studies
Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula. For this compound (C₁₆H₁₃NO₂), the calculated exact mass is 251.09463 Da. HRMS analysis would be expected to find a molecular ion peak ([M]⁺ or adducts like [M+H]⁺) with an m/z value that matches this calculated mass to within a few parts per million (ppm), thus confirming the molecular formula.
| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) | Observed Mass (m/z) |
|---|---|---|---|
| C₁₆H₁₃NO₂ | [M+H]⁺ | 252.10191 | Typically within ± 0.0005 Da |
| C₁₆H₁₃NO₂ | [M+Na]⁺ | 274.08386 | Typically within ± 0.0005 Da |
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique commonly used to analyze polar molecules. It is particularly useful for confirming the molecular weight of reaction products and intermediates in solution. In the analysis of this compound, ESI-MS would typically show a prominent signal for the protonated molecule, [M+H]⁺, at m/z 252.1. It can also be used in mechanistic studies to detect and identify intermediates in reactions where the isoquinoline-1,3-dione is formed or consumed.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.
The most significant vibrational bands include:
C-H Stretching (Aromatic): Absorption bands are typically observed just above 3000 cm⁻¹, indicating the C-H bonds of the benzene (B151609) and tolyl rings.
C-H Stretching (Aliphatic): Bands corresponding to the methylene (-CH₂-) and methyl (-CH₃) groups are found just below 3000 cm⁻¹, usually in the 2850-2960 cm⁻¹ range.
C=O Stretching (Imide): The most prominent feature in the spectrum is the strong absorption from the two carbonyl groups of the cyclic imide. These typically appear as two distinct bands (asymmetric and symmetric stretching) in the region of 1650-1750 cm⁻¹.
C=C Stretching (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic rings.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretching | 2850 - 2960 | Medium |
| Imide C=O | Stretching | 1650 - 1750 | Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Weak |
X-ray Crystallography for Solid-State Structure Determination
As of the current date, detailed X-ray crystallography data for the specific compound this compound is not available in the public domain scientific literature. While crystallographic studies have been conducted on analogous isoquinoline-1,3-dione derivatives, allowing for the characterization of their three-dimensional structures in the solid state, a specific analysis of the title compound has not been reported.
For related compounds, such as 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione, X-ray diffraction has confirmed the molecule exists in the keto form with an essentially planar isoquinoline system. nih.gov In the crystal structure of this benzyloxy derivative, molecules are linked through weak C—H···O hydrogen bonds and C—H···π interactions, which create a three-dimensional network. nih.gov The dihedral angle between the aromatic rings in this particular structure was found to be 4.2 (2)°. nih.gov
Similarly, studies on other derivatives have provided insights into their molecular geometry and intermolecular interactions. For instance, the analysis of 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione revealed that the planes of the indane benzene ring and the isoquinoline-1,3,4-trione ring are almost perpendicular to each other, with a dihedral angle of 82.06 (6)°. nih.gov Its crystal structure is stabilized by C—H···O hydrogen bonds and π–π stacking interactions. nih.gov
While these examples from closely related structures offer a potential glimpse into the types of conformations and intermolecular forces that might be expected for this compound, a definitive crystallographic analysis is required to elucidate its precise solid-state architecture. Such a study would provide critical data, including its crystal system, space group, unit cell dimensions, and the specific bond lengths and angles of the tolyl and isoquinoline moieties. This information is fundamental for understanding its structure-property relationships and for rational drug design efforts.
Without a published crystallographic information file (CIF) or a dedicated research article, a data table and a detailed discussion of the research findings for this compound cannot be provided at this time.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | 1-chloro-2-bromoethane, K₂CO₃, Et₃N, DMF, 60°C | 70–85% | |
| Coupling | PdCl₂(PPh₃)₂, p-tolyl boronic acid, K₂CO₃, DMF, 80°C | 65–75% |
Basic: How is this compound characterized structurally?
Methodological Answer:
Key techniques include:
- X-ray Crystallography : For absolute stereochemical confirmation, as applied to related isoquinoline-dione derivatives (e.g., 4-hydroxy-2-methyl analogs) .
- Spectroscopic Analysis :
- IR Spectroscopy : Peaks at ~1725 cm⁻¹ (C=O stretching) and ~1607 cm⁻¹ (aromatic C=C) .
- NMR : Distinct signals for p-tolyl protons (δ 2.35 ppm for CH₃; δ 7.2–7.4 ppm for aromatic protons) and isoquinoline-dione backbone .
Basic: What biological screening assays are relevant for this compound?
Methodological Answer:
- Tyrosinase Inhibition Assays : Measure IC₅₀ values using mushroom tyrosinase and L-DOPA as substrate, following protocols for isoindoline-dione derivatives (e.g., competitive inhibition observed with IC₅₀ ~26 μM) .
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., MDA-MB-231, SKHep-1) at concentrations of 10–100 μM, comparing to phthalimide-based antitumor agents .
Advanced: How can enantioselective synthesis of this compound be achieved?
Methodological Answer:
- Organocatalytic Strategies : Asymmetric Diels-Alder reactions using chiral organocatalysts (e.g., diarylprolinol silyl ethers) to control stereochemistry, as demonstrated for 2,4-dienals and α,β-unsaturated esters .
- Chiral Auxiliaries : Introduce temporary stereochemical control via Evans auxiliaries or Oppolzer sultams during key cyclization steps .
Advanced: What structure-activity relationships (SAR) govern its bioactivity?
Methodological Answer:
- Substituent Effects :
Q. Table 2: SAR Trends in Analogous Compounds
| Modification | Biological Effect | Reference |
|---|---|---|
| p-Tolyl substitution | Improved lipophilicity and membrane penetration | |
| Introduction of -CH₂-Oxazole | Enhanced enzyme inhibition via H-bonding |
Advanced: How should researchers resolve contradictions in bioassay data (e.g., varying IC₅₀ values)?
Methodological Answer:
- Kinetic Replicates : Perform triplicate assays with standardized protocols (e.g., fixed enzyme/substrate concentrations) to minimize variability .
- Mechanistic Studies : Use inhibition kinetics (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive modes, as done for tyrosinase inhibitors .
- Molecular Docking : Validate binding hypotheses by aligning computational models (e.g., AutoDock Vina) with experimental IC₅₀ trends .
Advanced: What computational methods predict its metabolic stability?
Methodological Answer:
- In Silico ADME Prediction : Tools like SwissADME estimate hepatic metabolism (CYP3A4/1A2-mediated oxidation) and plasma protein binding (~12–44%) based on structural analogs .
- Metabolite Identification : LC-MS/MS profiling after incubation with liver microsomes, following protocols for phthalimide derivatives .
Advanced: How does crystallographic data inform polymorphism risks?
Methodological Answer:
- Polymorph Screening : Conduct slurry experiments in solvents (e.g., ethanol, acetonitrile) and analyze via PXRD, referencing single-crystal data for 4-hydroxy-2-methyl analogs .
- Thermal Analysis : DSC/TGA to identify melting points and phase transitions, critical for formulation stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
